molecular formula C8H10N2O4 B13296183 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13296183
M. Wt: 198.18 g/mol
InChI Key: BYZBITCBRFCHEH-UHFFFAOYSA-N
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Description

5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxadiazole ring, which is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Oxolan Group: The 2-methyloxolan-3-yl group can be introduced via nucleophilic substitution reactions. This step often requires the use of alkyl halides or sulfonates as electrophiles and appropriate bases to facilitate the substitution.

    Final Assembly: The final step involves the coupling of the oxadiazole ring with the oxolan group, typically through esterification or amidation reactions, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonates, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolan ring may yield lactones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, making derivatives of this compound candidates for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and the production of high-performance materials.

Mechanism of Action

The mechanism of action of 5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity. These interactions can affect various pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methyloxolan-3-yl)-1,2,4-triazole-3-carboxylic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.

    5-(2-Methyloxolan-3-yl)-1,2,4-thiadiazole-3-carboxylic acid: Contains a thiadiazole ring, which includes sulfur instead of oxygen.

    5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-sulfonic acid: Features a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

5-(2-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of the oxadiazole ring and the oxolan group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in its analogs. The presence of the carboxylic acid group also provides additional functionality for further chemical modifications and applications.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(2-methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4-5(2-3-13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

BYZBITCBRFCHEH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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